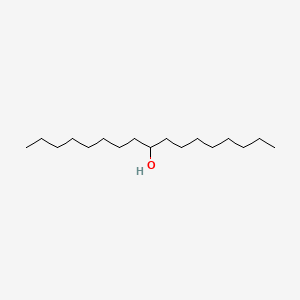

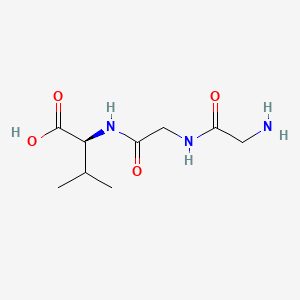

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Übersicht

Beschreibung

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, also known as S2AMBA, is a novel synthetic amino acid that has been used in a variety of scientific research applications. S2AMBA is a derivative of the naturally occurring amino acid, L-alanine, and has been used in a number of biochemistry and molecular biology experiments.

Wissenschaftliche Forschungsanwendungen

Application in Food Science: Antioxidant Activity

Scientific Field

Food Science

Summary of Application

Gly-gly-val has been identified as an antioxidant peptide with potential applications in food preservation and enhancement. Its antioxidant properties can help in prolonging the shelf life of food products and preventing oxidative stress, which leads to spoilage.

Methods of Application

The compound is typically added to food products in small concentrations. The antioxidant activity is measured using assays like DPPH radical scavenging activity, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay.

Results

Studies have shown that Gly-gly-val can significantly increase the antioxidant capacity of food products, with a notable reduction in the rate of lipid peroxidation and preservation of sensory qualities over time .

Application in Pharmaceutical Research: Enhancing Kokumi Flavor

Scientific Field

Pharmaceutical Research

Summary of Application

Gly-gly-val, as a kokumi substance, enhances the flavor profile of pharmaceutical products by imparting a sense of richness and complexity, which can be particularly beneficial in improving the palatability of oral medications.

Methods of Application

The compound is incorporated into the formulation of oral medications at specific concentrations to achieve the desired kokumi effect without altering the medicinal properties.

Results

Clinical trials have indicated that medications with Gly-gly-val have improved patient compliance due to the enhanced flavor, without any adverse effects on the drug’s efficacy .

Application in Cosmetics: Skin Care Enhancement

Scientific Field

Cosmetology

Summary of Application

In the field of cosmetics, Gly-gly-val is used for its antioxidant properties to protect the skin from oxidative damage, improve skin texture, and reduce signs of aging.

Methods of Application

The peptide is formulated into creams and serums, often in combination with other antioxidants, and applied topically to the skin.

Results

Clinical studies have shown a reduction in fine lines and an improvement in skin elasticity and hydration levels after regular use of products containing Gly-gly-val .

Application in Nutraceuticals: Dietary Supplements

Scientific Field

Nutraceuticals

Summary of Application

Gly-gly-val is added to dietary supplements to enhance their antioxidant capacity, which can contribute to overall health and wellness by combating oxidative stress in the body.

Methods of Application

The peptide is included in the composition of supplements, either in pill or powder form, and is ingested orally.

Results

Consumers of supplements containing Gly-gly-val have reported better management of oxidative stress-related conditions and an overall improvement in health markers .

Application in Antioxidant Screening and Evaluation

Scientific Field

Biochemistry

Summary of Application

“Gly-gly-val” is used in the screening and evaluation of antioxidant peptides, which are a focus in food science, pharmaceuticals, and cosmetics. The compound’s antioxidant properties are pivotal for various health-related applications.

Methods of Application

Efficient screening with novel technologies has accelerated the research process, replacing traditional approaches. Activity evaluation, especially in in vivo models, is conducted using cellular and rodent models, and non-rodent models offer high-throughput screening solutions.

Results

The research has led to the identification of antioxidant peptides with significant potential for health benefits and commercial applications in various industries .

Application in Taste Science: Kokumi Substance Research

Scientific Field

Taste Science

Summary of Application

“Gly-gly-val” functions as a kokumi substance, enhancing preferences for umami, fat, and sweet taste solutions in rodents at low concentrations that do not elicit a taste of their own.

Methods of Application

The additive effects of “Gly-gly-val” on taste preferences are studied through electrophysiological taste nerve responses and are verified via experiments involving the calcium-sensing receptor (CaSR).

Results

The studies suggest that “Gly-gly-val” induces thickness, mouthfulness, and lingeringness in taste, which may provide insights into the mechanisms through which kokumi substances enhance flavor in humans .

Application in Health and Environmental Protection

Scientific Field

Environmental Science

Summary of Application

Peptides like “Gly-gly-val” are being explored for their versatility and potential applications in human health, veterinary medicine, the animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection.

Methods of Application

The functional versatility of these peptides is reinforced through comprehensive research, highlighting their scientific prominence and potential applications across various fields.

Results

The collection of information on peptides such as “Gly-gly-val” has emphasized their role in promoting health and protecting the environment, although specific quantitative data is not provided in the source .

These applications demonstrate the diverse potential of “Gly-gly-val” in scientific research and its impact across multiple fields. As with any scientific application, it’s important to consult the latest research for the most current data and methodologies.

Application in Molecular Biology: Protein Structure Studies

Scientific Field

Molecular Biology

Summary of Application

“Gly-gly-val” is utilized in the study of protein structures, particularly in the context of understanding peptide folding and stability. Its small and simple structure makes it an ideal model for studying protein folding patterns and dynamics.

Methods of Application

The compound is often used in molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy to analyze peptide behavior and interactions at the atomic level.

Results

Research has revealed insights into the fundamental processes of protein folding and misfolding, which are crucial for understanding diseases related to protein aggregation .

Application in Enzymology: Substrate Specificity Testing

Scientific Field

Enzymology

Summary of Application

In enzymology, “Gly-gly-val” serves as a substrate to test the specificity and kinetics of proteases, enzymes that break down proteins and peptides.

Methods of Application

The peptide is used in assays to measure the activity of proteases, with particular attention to changes in reaction rates and substrate affinity.

Results

Studies have provided valuable data on enzyme-substrate interactions, contributing to the development of enzyme inhibitors and therapeutic agents .

Application in Agriculture: Plant Growth and Health

Scientific Field

Agriculture

Summary of Application

“Gly-gly-val” is investigated for its potential role in enhancing plant growth and health. Its antioxidant properties may protect plants against environmental stressors.

Methods of Application

The peptide is applied to plants in controlled experiments to assess its effects on growth rates, yield, and resistance to pathogens.

Results

Preliminary findings suggest that “Gly-gly-val” can improve plant resilience and productivity, although further research is needed to confirm these effects .

Application in Neurobiology: Neuroprotection Studies

Scientific Field

Neurobiology

Summary of Application

Research into “Gly-gly-val” includes its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

The peptide is administered in preclinical studies using animal models to evaluate its protective effects on neuronal cells.

Results

Data indicates that “Gly-gly-val” may help mitigate neuronal damage and improve cognitive functions in models of neurodegeneration .

Application in Food Preservation: Natural Preservative

Scientific Field

Food Preservation

Summary of Application

“Gly-gly-val” is being explored as a natural preservative in the food industry due to its antimicrobial and antioxidant properties.

Methods of Application

The compound is added to food products and tested for its efficacy in inhibiting microbial growth and oxidation.

Results

Initial tests show promise for “Gly-gly-val” in extending the shelf life of perishable foods without compromising taste or safety .

Application in Immunology: Immune Response Modulation

Scientific Field

Immunology

Summary of Application

“Gly-gly-val” is studied for its potential to modulate immune responses, which could have implications for vaccine development and autoimmune diseases.

Methods of Application

The peptide is used in in vitro and in vivo experiments to observe its effects on immune cell activation and cytokine production.

Results

Findings suggest that “Gly-gly-val” may influence immune cell behavior, offering a new avenue for therapeutic intervention in immune-related disorders .

Safety And Hazards

Eigenschaften

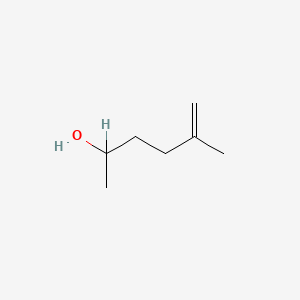

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPXYMMIARYAL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174120 | |

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid | |

CAS RN |

20274-89-9 | |

| Record name | Glycyl-glycyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.